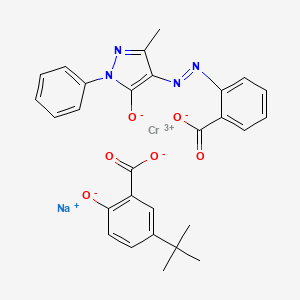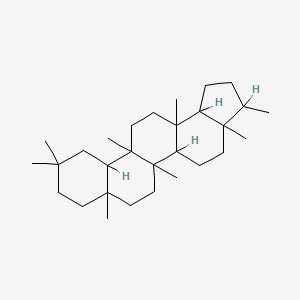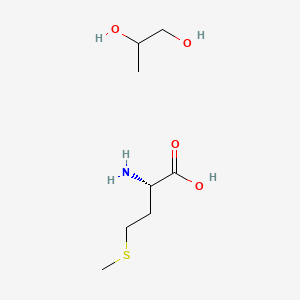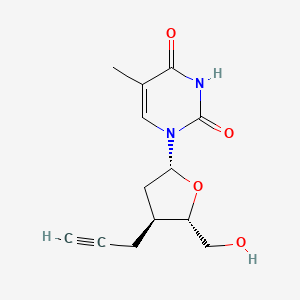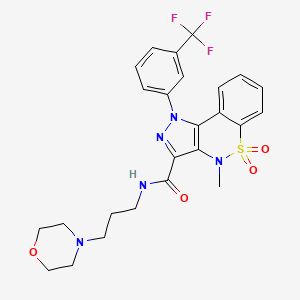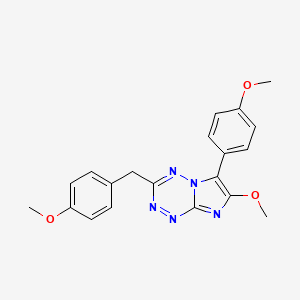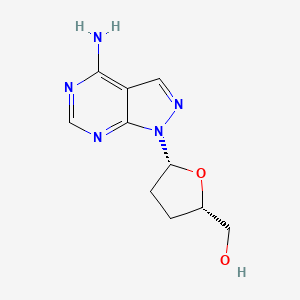
2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- is a complex organic compound that features a unique combination of furanmethanol and pyrazolo-pyrimidine structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- involves multiple steps, starting with the preparation of the furanmethanol and pyrazolo-pyrimidine intermediates. The reaction conditions typically include the use of solvents such as acetonitrile and methanol, and reagents like ammonium carbonate and acetic acid . The final step involves the coupling of these intermediates under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted pyrazolo-pyrimidine derivatives.
Scientific Research Applications
2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it useful in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- involves its interaction with specific molecular targets. It has been shown to inhibit CDK2/cyclin A2, a key enzyme involved in cell cycle regulation . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells. The compound’s structure allows it to fit into the active site of the enzyme, forming essential hydrogen bonds and blocking its activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1H-pyrazolo(3,4-d)pyrimidine derivatives: These compounds share the pyrazolo-pyrimidine core and exhibit similar biological activities.
Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group.
Uniqueness
2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- is unique due to its combination of furanmethanol and pyrazolo-pyrimidine structures, which confer distinct chemical and biological properties. Its ability to inhibit CDK2/cyclin A2 with high potency sets it apart from other similar compounds .
This detailed article provides a comprehensive overview of 2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
119898-95-2 |
|---|---|
Molecular Formula |
C10H13N5O2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
[(2S,5R)-5-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O2/c11-9-7-3-14-15(10(7)13-5-12-9)8-2-1-6(4-16)17-8/h3,5-6,8,16H,1-2,4H2,(H2,11,12,13)/t6-,8+/m0/s1 |
InChI Key |
VXDZBUXUMQZMGN-POYBYMJQSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C3=NC=NC(=C3C=N2)N |
Canonical SMILES |
C1CC(OC1CO)N2C3=NC=NC(=C3C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


